

5-Bromo-N-ethylnicotinamide biological activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-N-ethylnicotinamide**

Cat. No.: **B064916**

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An In-depth Technical Guide on the Biological Activity of **5-Bromo-N-ethylnicotinamide** and Related Nicotinamide Derivatives

Introduction

5-Bromo-N-ethylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical cofactor for enzymes involved in a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, synthetic derivatives of nicotinamide are of significant interest to researchers and drug development professionals for their potential to modulate the activity of NAD⁺-dependent enzymes and other biological targets.

This technical guide provides a comprehensive overview of the known and potential biological activities of **5-Bromo-N-ethylnicotinamide**, drawing upon data from structurally related compounds to infer its likely mechanisms of action and therapeutic potential. Due to the limited publicly available data specifically for **5-Bromo-N-ethylnicotinamide**, this document synthesizes information from analogous nicotinamide derivatives to present a thorough analysis for researchers.

Potential Biological Targets and Mechanisms of Action

The biological activity of nicotinamide derivatives can be largely attributed to their interaction with several key protein families. The addition of a bromine atom at the 5-position and an ethyl

group on the amide nitrogen of the nicotinamide core can influence the molecule's potency, membrane permeability, and metabolic stability.[\[1\]](#)

Enzyme Inhibition

Nicotinamide derivatives are well-known for their ability to inhibit NAD⁺-utilizing enzymes. This inhibition often occurs through competitive binding at the NAD⁺ binding site.

- Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair and cell survival.[\[1\]](#) Many PARP inhibitors, which have been successfully developed as anti-cancer agents, are based on the nicotinamide scaffold.[\[1\]](#)
- Sirtuins: This family of NAD⁺-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging.[\[1\]](#) Modulation of sirtuin activity by nicotinamide derivatives is a key area of research for age-related and metabolic diseases.[\[1\]](#)
- Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and has been implicated in metabolic diseases and cancer.[\[1\]](#) Nicotinamide derivatives can act as inhibitors of NNMT.[\[1\]](#)
- Nicotinamidases: These enzymes hydrolyze nicotinamide and are potential targets for antimicrobial agents.[\[2\]](#)

Receptor Modulation

- 5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, has been identified as a potential target for nicotinamide-based compounds.[\[1\]](#)
- α 2-Adrenoceptor: Structurally related compounds, such as 5-Bromo-N-[4,5-dihydro-1H-imidazol-2-yl]-6-quinoxalinamine (UK14304), are known selective α 2-adrenoceptor agonists.[\[2\]](#)

Kinase Inhibition

- Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A structurally similar compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, has demonstrated potent

inhibitory activity against EGFR tyrosine kinase, suggesting a potential anti-cancer application.[\[3\]](#)

- **Translational and Transcriptional Kinases:** Nicotinamide-based compounds have been developed as potent inhibitors of kinases involved in translation and transcription, such as MNK1/2 and p70S6K, showing efficacy in various cancer cell lines.

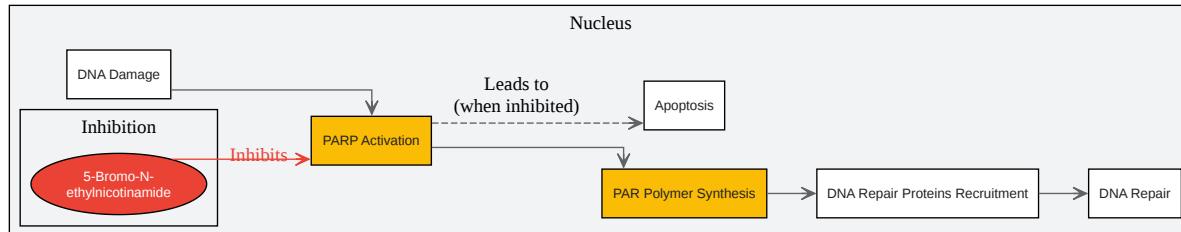
Quantitative Biological Data

While specific quantitative data for **5-Bromo-N-ethylnicotinamide** is not readily available in the public domain, the following table summarizes the activity of related nicotinamide derivatives to provide a comparative context.

| Compound | Target/Assay | Activity (IC50) | Reference |
|--|--|-----------------|---------------------|
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | 0.09 μM | [3] |
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 cancer cell line proliferation | 0.07 μM | [3] |
| Unspecified Nicotinamide Derivative | Caki-1 (renal cancer) cell growth | ~200 nM | [4] |
| Unspecified Nicotinamide Derivative | MDA-MB-231 (breast cancer) cell growth | ~200 nM | [4] |

Signaling Pathways

The following diagram illustrates a potential signaling pathway that could be modulated by a nicotinamide derivative acting as a PARP inhibitor.



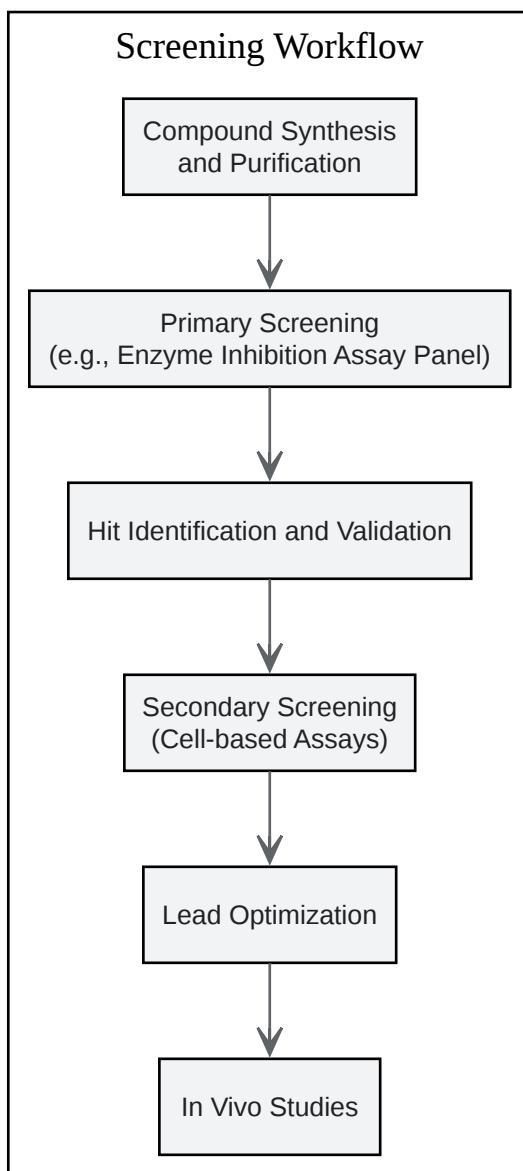
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Caption: Potential mechanism of action of **5-Bromo-N-ethylnicotinamide** as a PARP inhibitor.

Experimental Workflows and Protocols

The following sections detail a general workflow for screening the biological activity of a novel compound like **5-Bromo-N-ethylnicotinamide** and provide a sample protocol for a common enzymatic assay.

General Experimental Workflow



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Caption: A generalized experimental workflow for drug discovery.

Detailed Experimental Protocol: PARP Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of a compound against PARP1.

Objective: To determine the IC₅₀ value of **5-Bromo-N-ethylnicotinamide** for the inhibition of PARP1 activity.

Materials:

- Recombinant human PARP1 enzyme
- Histones (as a substrate for PARylation)
- Biotinylated NAD⁺
- Streptavidin-HRP (Horse Radish Peroxidase)
- HRP substrate (e.g., TMB)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
- Stop buffer (e.g., 1 M H₂SO₄)
- 96-well microplate, high-binding capacity
- Plate reader

Procedure:

- Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Compound Preparation: Prepare a serial dilution of **5-Bromo-N-ethylNicotinamide** in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
- Enzyme Reaction: Add the PARP1 enzyme to each well, followed by the test compound dilutions. Incubate for 15 minutes at room temperature.
- Initiation of PARylation: Add biotinylated NAD⁺ to each well to start the reaction. Incubate for 1 hour at room temperature.
- Detection: Wash the plate. Add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash the plate again. Add the HRP substrate and incubate until color develops.

- Measurement: Stop the reaction with the stop buffer and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

While direct biological activity data for **5-Bromo-N-ethylNicotinamide** is limited, its structural similarity to other biologically active nicotinamide derivatives suggests it holds significant potential as a modulator of key cellular targets. The nicotinamide core is a versatile scaffold for the development of inhibitors for enzymes such as PARPs and sirtuins, as well as for modulators of various receptors and kinases. Further investigation through systematic screening, as outlined in the experimental workflow, is warranted to fully elucidate the therapeutic potential of this compound. The provided protocols offer a starting point for researchers to explore the biological activities of **5-Bromo-N-ethylNicotinamide** and similar molecules in the pursuit of novel therapeutics.

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- To cite this document: BenchChem. [5-Bromo-N-ethylnicotinamide biological activity]. BenchChem, [2025]. [Online PDF]. Available at:

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